1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Description
1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative characterized by a 2-chlorobenzyl group at the N1 position and a 4-methoxyphenoxymethyl substituent at the C2 position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, such as enzymes and receptors.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-26-17-10-12-18(13-11-17)27-15-22-24-20-8-4-5-9-21(20)25(22)14-16-6-2-3-7-19(16)23/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEABSQWDOARMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of Methoxyphenoxy Group: The final step involves the reaction of the intermediate with 4-methoxyphenol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For instance, it could inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogs with Varied Substituents at C2
- 1-(2-Chlorobenzyl)-2-(1-(4-Isobutylphenyl)ethyl)-1H-Benzimidazole Key Differences: The C2 substituent here is a bulky isobutylphenyl-ethyl group instead of the methoxyphenoxymethyl group. Activity: This compound exhibited potent inhibition of leukotriene biosynthesis (IC50 = 0.31 mM) by targeting 5-lipoxygenase-activating protein (FLAP). Optimized derivatives with smaller substituents (e.g., methyl linkers) achieved lower IC50 values (0.12–0.19 mM), indicating that steric hindrance at C2 can reduce activity . SAR Insight: The absence of substitution at C5 and the presence of a methyl linker between benzimidazole and aryl groups enhance FLAP inhibition .
- 1-Benzyl-2-(4-Methoxyphenyl)-1H-Benzimidazole Key Differences: The N1 substituent is a simple benzyl group (vs. 2-chlorobenzyl), and the C2 group is a 4-methoxyphenyl (vs. 4-methoxyphenoxymethyl). The methoxyphenyl group at C2, while structurally similar to the target compound, lacks the oxygen linker, which could affect conformational flexibility .
- 1-(4-Chlorobenzyl)-2-(4-Chlorophenyl)-1H-Benzimidazole (3b) Key Differences: Features dual chloro substituents (N1 and C2 positions). Properties: IR data confirms the presence of C=N stretching (1591 cm⁻¹), common to benzimidazoles. The dual chloro groups likely enhance lipophilicity compared to the target compound’s methoxyphenoxy group, which may improve membrane permeability but reduce solubility .
2.2. Analogs with Heteroatom-Containing Substituents
- 1-(4-Chlorophenyl)-4-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-Benzimidazol-2-yl}-2-Pyrrolidinone Key Differences: Incorporates a 2-methoxyphenoxyethyl group at N1 and a pyrrolidinone ring at C2. Structural Insight: The ortho-methoxy group (vs. The pyrrolidinone moiety adds hydrogen-bonding capacity, a feature absent in the target compound .
- 2-{[1-(4-Chlorobenzyl)-1H-Benzimidazol-2-yl]thio}-N′-{(E)-[4-(Methylthio)phenyl]methylidene}acetohydrazide Key Differences: Contains a thioether linkage and hydrazide group at C2.
2.3. Analogs with Piperazine or Morpholine Moieties
- Methyl 1-(4-Chlorobenzyl)-2-(4-Methylpiperazin-1-yl)-1H-Benzimidazole-5-Carboxylate Hemihydrate Key Differences: Features a piperazine ring at C2 and a carboxylate ester at C4. Implications: The piperazine group enhances water solubility and may confer dopamine receptor binding activity, as seen in related benzimidazoles. This contrasts with the target compound’s methoxyphenoxy group, which prioritizes FLAP inhibition over receptor interaction .
- 1-[2-(Morpholin-4-yl)ethyl]-1H-Benzimidazole Derivatives Examples: Compounds 2b (4-methoxyphenyl) and 2c (4-chlorophenyl) exhibit yields of 81% and 69%, respectively, with melting points ranging from 91–167°C.
Biological Activity
1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.86 g/mol. The structure features a benzimidazole core, which is fused with a chlorobenzyl group and a methoxyphenoxy moiety. This unique combination contributes to its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN2O2 |
| Molecular Weight | 378.86 g/mol |
| InChI | InChI=1S/C22H20ClN2O2 |
| InChIKey | VJEABSQWDOARMA-UHFFFAOYSA-N |
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi. For instance, studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. Benzimidazole derivatives are known to interfere with cell cycle progression and induce apoptosis in cancer cells. A case study demonstrated that a structurally related benzimidazole compound significantly reduced tumor growth in xenograft models, indicating potential for further investigation into its anticancer mechanisms.
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells.
- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : Certain benzimidazoles act as inhibitors of key enzymes involved in metabolic pathways, contributing to their therapeutic effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL against tested pathogens.
Study 2: Anticancer Activity
In a recent publication, the anticancer properties of various benzimidazole derivatives were assessed in vitro. The results indicated that compounds similar to this compound inhibited the proliferation of human cancer cell lines by up to 70% at concentrations of 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
